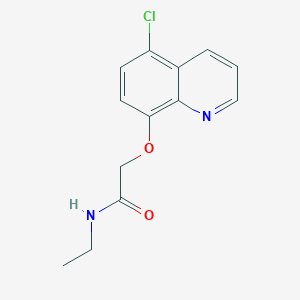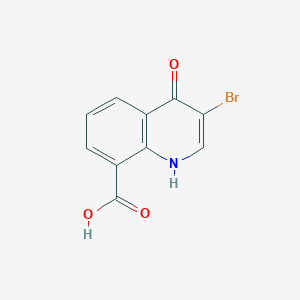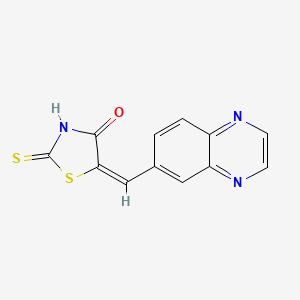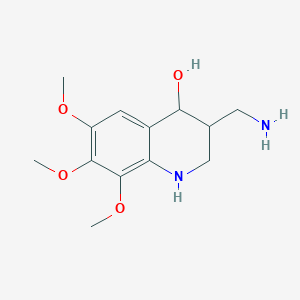![molecular formula C14H20O3Si B15065320 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) CAS No. 116385-93-4](/img/structure/B15065320.png)
1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is an organic compound characterized by the presence of a trimethylsilyl group and a phenylene diethanone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trimethylsilyl chloride as a silylating agent, which reacts with the hydroxyl groups on the phenylene diethanone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation reactions, where the phenylene diethanone is treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylene diethanone derivatives.
Scientific Research Applications
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups.
Biology: Employed in the study of enzyme-catalyzed reactions involving silylated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(5-methyl-2-isopropylphenoxy)silane: Similar in structure but with an isopropyl group instead of the ethanone moiety.
Methyltris(trimethylsiloxy)silane: Contains multiple trimethylsilyl groups, providing greater steric hindrance and chemical stability.
Uniqueness
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is unique due to its combination of the trimethylsilyl group and the phenylene diethanone structure, which imparts specific chemical properties such as increased volatility and protection of hydroxyl groups. This makes it particularly valuable in synthetic organic chemistry for selective reactions and protection strategies .
Properties
CAS No. |
116385-93-4 |
|---|---|
Molecular Formula |
C14H20O3Si |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-(3-acetyl-5-methyl-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O3Si/c1-9-7-12(10(2)15)14(17-18(4,5)6)13(8-9)11(3)16/h7-8H,1-6H3 |
InChI Key |
BERXGNVJOJFEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)O[Si](C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


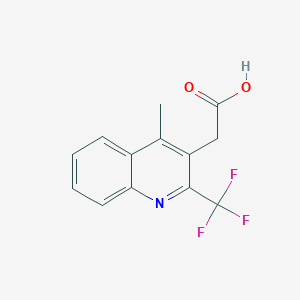
![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)

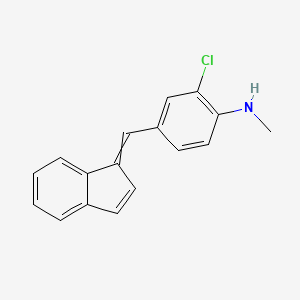
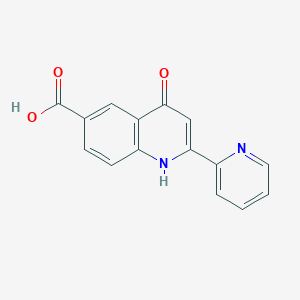
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
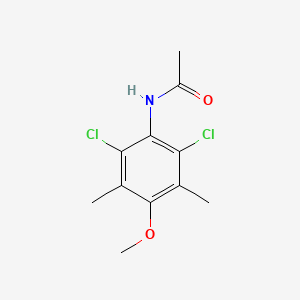

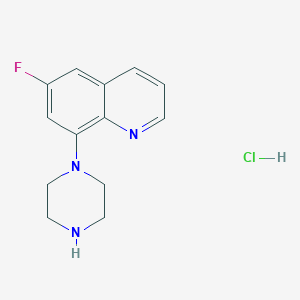
![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)
